6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for efficiency and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide is unique due to its combined benzothiazole and pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-7-16-9-4-8(2-3-11(9)20-7)17-13(19)10-5-12(18)15-6-14-10/h2-6H,1H3,(H,17,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBGFVQAVWMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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